molecular formula C18H18N6O3S B4293225 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE

4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4293225
M. Wt: 398.4 g/mol
InChI Key: XAUKYARWILFJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole core, a morpholine ring, and a triazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,8-cd]isothiazole core, which is then functionalized with a morpholine ring and a triazine moiety. The reaction conditions often include the use of strong oxidizing agents, such as PIDA (phenyliodine(III) diacetate), and non-nucleophilic solvents like t-butanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield cyclic derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE stands out due to its combination of a naphtho[1,8-cd]isothiazole core, morpholine ring, and triazine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c19-17-20-15(21-18(22-17)23-7-9-27-10-8-23)11-24-13-5-1-3-12-4-2-6-14(16(12)13)28(24,25)26/h1-6H,7-11H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKYARWILFJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE

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